2-CHLORO-3-[4-(3-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
Overview
Description
2-CHLORO-3-[4-(3-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound with a unique structure that combines elements of naphthoquinone and piperazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-3-[4-(3-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-3-[4-(3-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the naphthoquinone core, potentially leading to the formation of different quinone derivatives.
Reduction: Reduction reactions can alter the quinone structure, resulting in hydroquinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
2-CHLORO-3-[4-(3-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-CHLORO-3-[4-(3-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share the piperazine moiety and have similar bioactive properties.
2-(4-Chlorobenzoyl)benzoic Acid: This compound has a similar benzoyl group and is used in various chemical applications.
Uniqueness
2-CHLORO-3-[4-(3-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to its combination of a naphthoquinone core with a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-chloro-3-[4-(3-chlorobenzoyl)piperazin-1-yl]naphthalene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3/c22-14-5-3-4-13(12-14)21(28)25-10-8-24(9-11-25)18-17(23)19(26)15-6-1-2-7-16(15)20(18)27/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXYHAHMBGFVAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C(=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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